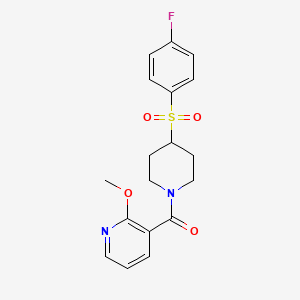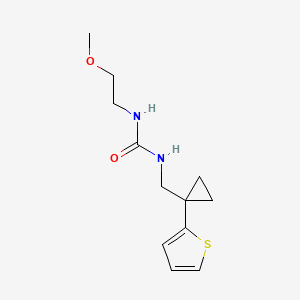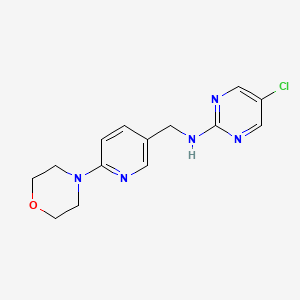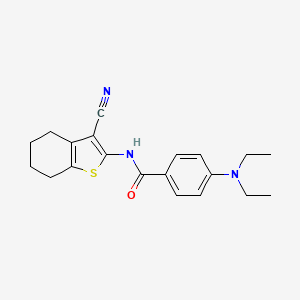
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone, also known as FMPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. FMPM is a small molecule inhibitor of protein-protein interactions, which makes it a promising candidate for the development of new drugs targeting various diseases.
作用机制
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone works by binding to the interface between the two proteins that are involved in the protein-protein interaction. This binding disrupts the interaction and prevents the downstream signaling pathways that are initiated by the interaction. The specificity of this compound for certain protein-protein interactions makes it a valuable tool for studying the roles of these interactions in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo, which makes it a promising candidate for further development as a drug. It has also been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life in the bloodstream. These properties make this compound a potentially useful drug candidate for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone as a research tool is its specificity for certain protein-protein interactions. This specificity allows researchers to study the effects of disrupting these interactions in a controlled manner. However, the limited number of protein-protein interactions that this compound can target is also a limitation. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its use in some experiments.
未来方向
There are several potential future directions for the research on (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone. One direction is the development of this compound analogs with improved potency and selectivity for specific protein-protein interactions. Another direction is the application of this compound in the study of protein-protein interactions involved in various diseases, such as cancer and ischemic diseases. Finally, the use of this compound in combination with other drugs or therapies could also be explored as a potential treatment strategy for various diseases.
合成方法
The synthesis of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone involves a multi-step process that starts with the reaction of 4-fluorobenzenesulfonyl chloride with piperidine to form 4-(piperidin-1-yl)benzenesulfonyl chloride. This intermediate is then reacted with 2-methoxypyridine-3-carbaldehyde under basic conditions to yield this compound. The overall yield of this process is around 30%, and the purity of the final product can be increased by recrystallization.
科学研究应用
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to inhibit the interaction between the oncogenic transcription factor MYC and its partner protein MAX, which is a promising target for cancer therapy. This compound has also been found to inhibit the interaction between the transcription factor HIF-1α and its partner protein CBP, which is a potential target for the treatment of ischemic diseases.
属性
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-17-16(3-2-10-20-17)18(22)21-11-8-15(9-12-21)26(23,24)14-6-4-13(19)5-7-14/h2-7,10,15H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPCABSMUGPDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorobenzyl)-8-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2854192.png)
![2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2854193.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2854194.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2854197.png)
![2-[(4-Chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2854200.png)







![N4-(4-methoxyphenyl)-N6-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2854212.png)